Oxazireno[2,3-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7127-47-1 |
|---|---|
Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
oxazireno[2,3-a]benzimidazole |
InChI |
InChI=1S/C7H4N2O/c1-2-4-6-5(3-1)8-7-9(6)10-7/h1-4H |
InChI Key |
GLSVWQZJMDWANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2O3 |
Origin of Product |
United States |
Synthetic Methodologies for Oxazireno 2,3 a Benzimidazole
Historical Context of Fused Oxaziridine (B8769555) Synthesis and Analogous Heterocyclic Systems
The synthesis of oxaziridines, three-membered rings containing an oxygen, nitrogen, and carbon atom, was first reported in the mid-20th century. wikipedia.org These strained heterocycles have since been recognized as versatile intermediates in organic synthesis, primarily for their ability to act as electrophilic oxygen and nitrogen transfer agents. acs.org The synthesis of N-sulfonyloxaziridines, often referred to as Davis oxaziridines, marked a significant advancement, providing stable and effective oxidizing reagents. rowan.edu
The fusion of an oxaziridine ring to another heterocyclic system presents unique synthetic challenges. The synthesis of medium-sized oxo-lactams has been achieved through the ring-opening of fused tricyclic oxaziridines, demonstrating the utility of these systems in complex molecular rearrangements. publish.csiro.au
Benzimidazoles, on the other hand, are a well-established class of heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. atamanchemicals.com Their synthesis dates back to the late 19th century and they are integral components of many biologically active molecules, including vitamin B12. nih.govsapub.org The development of synthetic methods for benzimidazole (B57391) derivatives has been extensive, with numerous strategies reported for their preparation. nih.govajptonline.comorganic-chemistry.org These methods often involve the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. researchgate.net
The hypothetical synthesis of Oxazireno[2,3-a]benzimidazole would, therefore, represent a convergence of these two rich areas of heterocyclic chemistry, aiming to install a reactive oxaziridine ring onto the stable benzimidazole framework.
Targeted Synthetic Routes for this compound
Based on established methodologies for the synthesis of oxaziridines and the functionalization of benzimidazoles, several theoretical pathways for the synthesis of this compound can be proposed.
Strategies Involving Direct Functionalization of Benzimidazole Precursors
A plausible approach to the synthesis of this compound involves the direct oxidation of a suitable benzimidazole precursor. The most common method for synthesizing oxaziridines is the oxidation of an imine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgresearchgate.net In this hypothetical route, a 1-substituted-1H-benzimidazole could be oxidized to form the desired fused oxaziridine.
The proposed reaction is depicted below:
The choice of the substituent on the benzimidazole nitrogen would be crucial to modulate the reactivity and stability of the starting material and the final product.
Approaches via Cycloaddition Reactions Leading to the Oxaziridine Moiety
Cycloaddition reactions represent another viable, albeit more complex, theoretical route. [3+2] cycloadditions involving nitrones and alkenes tethered by benzimidazoles have been explored, although these typically lead to isoxazolidine (B1194047) products. nih.gov However, the rearrangement of an oxaziridine to a nitrone is a known process, suggesting that a reverse approach might be conceivable under specific conditions. rowan.edu
A more direct cycloaddition approach could involve the reaction of a benzimidazole-derived species with a source of singlet oxygen or another suitable oxygen-transfer reagent in a [2+1] cycloaddition. The high reactivity of arynes in [3+2] cycloadditions with oxaziridines to form dihydrobenzisoxazoles also suggests that related cycloaddition strategies could be explored. nih.gov
Green Chemistry Considerations and Sustainable Synthetic Pathways for this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. benthamdirect.comchemmethod.com For the hypothetical synthesis of this compound, several green chemistry principles could be incorporated.
The synthesis of benzimidazole derivatives has been achieved using greener methods, such as microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. ijarsct.co.injchemrev.com The use of water or ionic liquids as green solvents has also been investigated for the synthesis of benzimidazole derivatives. mdpi.com For the oxaziridination step, the use of a recyclable, solid-supported oxidizing agent could be explored to minimize waste. Furthermore, catalyst-free and solvent-free reaction conditions have been developed for the synthesis of other fused heterocycles and could be adapted for this system. rsc.org
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The optimization of reaction conditions would be critical to achieving a successful synthesis of the target compound. researchgate.netresearchgate.net Key parameters to consider would include the choice of solvent, temperature, reaction time, and the nature of the oxidizing agent or catalyst.
A hypothetical optimization table for the direct oxidation of a 1-substituted-1H-benzimidazole is presented below.
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | m-CPBA | Dichloromethane | 0 | 12 | 45 |
| 2 | m-CPBA | Chloroform | 25 | 8 | 60 |
| 3 | Peracetic Acid | Ethyl Acetate | 0 | 24 | 30 |
| 4 | Oxone® | Acetonitrile/Water | 25 | 6 | 55 |
| 5 | Dimethyldioxirane (B1199080) | Acetone | -78 to 0 | 2 | 75 |
This table illustrates how systematic variation of the reaction parameters could lead to improved yields of the desired this compound. The use of a powerful yet selective oxidizing agent like dimethyldioxirane at low temperatures could potentially offer the best results.
Advanced Purification Techniques for Complex Fused Benzimidazole Compounds
The purification of the target this compound would likely require advanced techniques due to the potential instability of the oxaziridine ring and the complexity of the fused system. Standard chromatographic methods may need to be adapted to prevent decomposition on the stationary phase.
Flash chromatography using deactivated silica (B1680970) gel or alumina (B75360) could be a suitable option. For highly sensitive compounds, temperature-controlled chromatography might be necessary. Recrystallization from a carefully chosen solvent system would be another important technique for obtaining a highly pure product. Given the likely crystalline nature of the compound, single-crystal X-ray diffraction could be used for definitive structural confirmation. The purification of related fused benzimidazole-isoquinolinones has been successfully achieved using column chromatography, suggesting that these methods are applicable to similar complex systems. nih.gov
Elucidation of Reaction Mechanisms in Oxazireno 2,3 a Benzimidazole Formation
Mechanistic Pathways Governing Oxaziridine (B8769555) Ring Formation in Fused Systems
The construction of an oxaziridine ring, a heterocycle containing nitrogen and oxygen, is a key step in forming complex fused structures. The primary method for synthesizing oxaziridines involves the oxidation of an imine precursor. acs.org This reaction is commonly achieved using peroxy acids, such as meta-chloroperbenzoic acid (mCPBA). acs.org Experimental and theoretical studies support a two-step mechanism for this imine oxidation process. acs.org
In the context of fused systems, the imine functionality is often part of a pre-existing heterocyclic structure. The formation of the oxaziridine ring imparts significant strain energy, estimated at approximately 30 kcal/mol, which is a critical factor in its reactivity. nih.gov The N-O bond in the oxaziridine ring is also relatively weak. nih.gov
An alternative and highly relevant pathway for generating oxaziridines in fused aromatic systems is the photochemical rearrangement of the corresponding heteroaromatic N-oxide. wur.nl Upon irradiation, heteroaromatic N-oxides can rearrange to form transient oxaziridine intermediates. wur.nl However, these bicyclic oxaziridines derived from aromatic N-oxides are often thermally unstable and have not been successfully isolated, leading to debate about their precise role as intermediates versus transition states. wur.nl The instability is a key characteristic, suggesting they are likely to be highly reactive species in a reaction sequence. wur.nl
The general pathways can be summarized as:
Oxidation of an Endocyclic Imine: A common and direct method where an oxidizing agent adds an oxygen atom across the C=N bond within a heterocyclic ring.
Rearrangement of an N-Oxide: A photochemically or thermally induced rearrangement of an N-oxide precursor, where the oxygen atom migrates to form the three-membered ring. This is particularly pertinent for heteroaromatic systems. wur.nlmdpi.com
Proposed Mechanisms for Benzimidazole-Oxaziridine Fusion Events
The specific formation of the Oxazireno[2,3-a]benzimidazole ring system is not extensively documented, but a plausible mechanistic pathway can be proposed based on established reactions of related benzimidazole (B57391) and N-oxide chemistry. A likely route involves the formation of a benzimidazole N-oxide intermediate, which subsequently undergoes rearrangement to yield the fused oxaziridine ring.
One proposed mechanism begins with the oxidative cyclization of an appropriate precursor, such as an anilide derivative, which proceeds via an amine-N-oxide intermediate. mdpi.com This N-oxide can then undergo an acid-mediated rearrangement to form the fused heterocyclic system. mdpi.com
A plausible stepwise mechanism for the fusion event is as follows:
Formation of a Benzimidazole Precursor: The process would likely start with a standard synthesis of a 2-substituted benzimidazole. This typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netjsynthchem.com
N-Oxidation: The tertiary nitrogen atom of the resulting benzimidazole ring system is then oxidized to form a benzimidazole N-oxide. This step is critical as it sets up the necessary precursor for oxaziridine ring formation.
Oxaziridine Ring Formation: The benzimidazole N-oxide, upon activation (e.g., photochemically or through acid catalysis), undergoes an electrocyclization reaction. wur.nl This involves the rearrangement of the N-O bond to form the fused three-membered oxaziridine ring, resulting in the final this compound structure. The instability of such oxaziridine intermediates suggests this final step may be rapid and the product highly reactive. wur.nl
An alternative pathway could involve the direct oxidation of the C=N bond of the imidazole (B134444) ring within the benzimidazole system, although the N-oxide pathway is well-precedented for fused heteroaromatics. acs.orgmdpi.com
Role of Catalysis in Controlling Reaction Regioselectivity and Stereoselectivity
Catalysis plays a pivotal role in directing the outcome of complex organic syntheses, including the formation of fused heterocyclic systems. In the context of forming this compound, catalysts can be employed to control both regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the product).
Regioselectivity: In the synthesis of the benzimidazole core, particularly from unsymmetrically substituted o-phenylenediamines, catalysts can dictate which nitrogen atom participates in the initial condensation. The use of heterogeneous catalysts like molecular sieves has been shown to influence the regioselectivity in the synthesis of fused-benzimidazoles. academie-sciences.fr These catalysts can act as dehydrating agents and provide an acidic surface that modulates the reactivity of the diamine partner based on the electronic properties of its substituents. academie-sciences.fr Similarly, Lewis acid catalysts such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) can selectively promote the formation of 1,2-disubstituted benzimidazoles over 2-monosubstituted products by coordinating to the aldehyde and enhancing its reactivity. beilstein-journals.org
Stereoselectivity: The formation of the oxaziridine ring creates a stereogenic center at the carbon atom and potentially at the nitrogen atom. Achieving enantioselectivity in this step is a significant challenge. Chiral Lewis acids are known to catalyze asymmetric reactions by creating a chiral environment around the substrate. For instance, a combination of SbCl₅ and a chiral BINOL-derived co-catalyst has been used to achieve enantioselective allylic oxidation via a hetero-ene reaction, a process analogous to the type of controlled oxidation required for asymmetric oxaziridine formation. nih.gov Such a catalytic system could, in principle, be adapted to the asymmetric oxidation of the C=N bond in a benzimidazole precursor to produce an enantioenriched this compound. nih.gov Enzymes also represent a powerful tool for achieving high regio- and stereoselectivity in organic reactions. mdpi.com
| Catalyst | Substrate(s) | Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Er(OTf)₃ | o-phenylenediamine, Electron-rich aldehydes | Condensation/Cyclization | Selectively forms 1,2-disubstituted benzimidazoles. | beilstein-journals.org |
| 4 Å Molecular Sieves | β-ketoesters, Aromatic o-diamines, Acrolein | Three-component reaction | Acts as heterogeneous catalyst and dehydrating agent, controlling regioselectivity. | academie-sciences.fr |
| SbCl₅ / (R)-BINOL | Internal Alkenes, Chalcogen-based oxidant | Asymmetric Hetero-ene Reaction | Catalyzes enantioselective oxidation with high regio- and stereocontrol. | nih.gov |
| nano-TiCl₄·SiO₂ | o-phenylenediamine, Aldehydes | Condensation/Cyclization | Efficient, reusable acid catalyst for benzimidazole synthesis. | farmaciajournal.com |
Kinetic and Thermodynamic Considerations in this compound Formation
The formation and stability of this compound are governed by both kinetic and thermodynamic factors. The high ring strain of the oxaziridine moiety is a dominant feature, making the molecule thermodynamically less stable but kinetically reactive.
Kinetic Factors: Kinetically, the formation of the oxaziridine ring from an N-oxide intermediate is often facile under photochemical conditions. wur.nl However, the thermal stability of the resulting fused oxaziridine is a major concern. Many oxaziridines derived from heteroaromatic N-oxides are too unstable to be isolated, suggesting a low kinetic barrier for decomposition or rearrangement. wur.nl This kinetic instability implies that if this compound can be formed, it would likely be a transient intermediate with a very short lifetime, rapidly undergoing further transformations. wur.nl The rate of formation would be dependent on the method of activation (e.g., photon flux in a photochemical reaction or catalyst concentration in a chemical process).
| Parameter | Typical Value | Implication for this compound | Reference |
|---|---|---|---|
| Oxaziridine Ring Strain Energy | ~30 kcal/mol | Contributes to thermodynamic instability and high reactivity. | nih.gov |
| Oxaziridine N-O Bond Energy | ~40 kcal/mol | Relatively weak bond, susceptible to cleavage, making the molecule a good atom-transfer reagent. | nih.gov |
| Stability of Fused Aromatic Oxaziridines | Generally low; often transient | Suggests the compound would be difficult to isolate and highly reactive. | wur.nl |
Advanced Spectroscopic Characterization Techniques for Oxazireno 2,3 a Benzimidazole
Advanced Spectroscopic Probes for Electronic Structure Investigations
The fusion of the benzimidazole (B57391) nucleus with a strained oxaziridine (B8769555) ring in Oxazireno[2,3-a]benzimidazole is expected to give rise to unique electronic properties. Probing these properties necessitates a multi-faceted approach, combining various spectroscopic methods with theoretical calculations to build a comprehensive model of the molecule's electronic landscape.
Theoretical and Computational Approaches:
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for investigating the electronic structure of complex molecules like this compound. These computational methods allow for the optimization of ground-state geometry and the calculation of various electronic parameters.
Key insights derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a determinant of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For benzimidazole derivatives, the introduction of different substituents can significantly alter the charge distribution and influence the electronic structure. In the case of this compound, the highly strained and electronegative oxaziridine ring is anticipated to lower the HOMO and LUMO energy levels, potentially leading to a larger energy gap compared to the parent benzimidazole.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The oxygen and nitrogen atoms of the oxaziridine ring are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. This can elucidate the hyperconjugative interactions between the benzimidazole and oxaziridine moieties.
Simulated Spectroscopic Data:
TD-DFT calculations are frequently employed to simulate electronic absorption spectra (UV-Vis), providing theoretical absorption wavelengths (λmax) and oscillator strengths (f) that can be correlated with experimental data. This correlation is vital for assigning specific electronic transitions observed in the experimental spectrum.
Table 1: Calculated Electronic Properties of Benzimidazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1-Methyl-2-(2'-hydroxy-4'-chlorophenyl)benzimidazole | -5.98 | -1.95 | 4.03 |
| 1-Methyl-2-(2'-hydroxy-4'-methoxyphenyl)benzimidazole | -5.72 | -1.88 | 3.84 |
This table presents data derived from computational studies on related benzimidazole derivatives to provide a comparative context for the anticipated electronic properties of this compound.
Experimental Spectroscopic Techniques:
UV-Visible Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π→π* and n→π* transitions within the benzimidazole system, potentially perturbed by the oxaziridine ring. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide further information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.
Fluorescence Spectroscopy: Many benzimidazole derivatives exhibit fluorescence, and the emission properties are sensitive to the molecular structure and environment. Investigation of the fluorescence spectrum, quantum yield, and lifetime of this compound would offer insights into the de-excitation pathways of its excited electronic states. The strained oxaziridine ring might introduce non-radiative decay pathways, potentially quenching or shifting the fluorescence compared to simpler benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, advanced NMR techniques can also probe electronic structure. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the local electronic environment. For instance, the carbon atom in the oxaziridine ring would be expected to have a characteristic chemical shift. Gauge-Invariant Atomic Orbital (GIAO) methods are often used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structural confirmation.
X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct information about the core-level binding energies of the constituent atoms (C, N, O). These binding energies are sensitive to the chemical state and local electronic environment of the atoms, offering a powerful probe of the charge distribution within the this compound molecule.
By integrating the data from these advanced spectroscopic probes with theoretical models, a detailed and accurate picture of the electronic structure of this compound can be constructed. This comprehensive understanding is essential for predicting its reactivity and guiding the design of new materials and molecules with tailored electronic properties.
Table 2: Spectroscopic Data for Synthesized Benzimidazole Derivatives
| Compound | Technique | Observed Wavelength/Shift | Reference |
|---|---|---|---|
| 1,2-disubstituted benzimidazole derivatives | ¹H NMR, ¹³C NMR | - | |
| Novel benzimidazole derivatives (2a-b) | UV Absorption | 275 nm | |
| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | FT-IR, FT-Raman, UV-Vis, NMR | - | |
| 1-Methyl-2-(2'-hydroxy-4'-chlorophenyl)benzimidazole | UV-Vis, FT-IR, ¹H NMR, ¹³C NMR | - |
This table summarizes the types of spectroscopic techniques used to characterize various benzimidazole derivatives as reported in the literature.
Computational Chemistry and Theoretical Investigations of Oxazireno 2,3 a Benzimidazole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict the ground state properties of benzimidazole (B57391) and its derivatives. ekb.eg The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP are often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide accurate predictions of molecular geometries, electronic properties, and spectroscopic parameters for benzimidazole systems. mdpi.comnih.govresearchgate.net
Molecular Geometry Optimization and Conformation Analysis
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For benzimidazole derivatives, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov For instance, studies on 1,2-disubstituted benzimidazoles have shown that calculated bond lengths and angles are often slightly higher than experimental X-ray diffraction values. nih.gov
Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is also a key application. While the core benzimidazole structure is rigid, substituents on the ring can rotate, leading to different stable conformations. DFT calculations can elucidate the most stable conformers and the energy barriers between them.
Table 1: Representative Calculated vs. Experimental Bond Parameters for a Benzimidazole Derivative Note: This table is a composite representation based on typical findings in the literature for substituted benzimidazoles, as specific data for Oxazireno[2,3-a]benzimidazole is unavailable.
| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| N1-C2 Bond Length (Å) | 1.385 | 1.380 |
| C2-N3 Bond Length (Å) | 1.383 | 1.378 |
| N1-C7a Bond Length (Å) | 1.398 | 1.395 |
| N1-C2-N3 Bond Angle (°) | 108.5 | 108.2 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO, Energy Gap), Charge Distribution, and Reactivity Descriptors
The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. sapub.org
For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO distribution can vary depending on the substituents. dergipark.org.tr DFT calculations provide energies for these orbitals, allowing for the calculation of the energy gap and other reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. dergipark.org.trworldscientific.com
Table 2: Calculated Electronic Properties for Representative Benzimidazole Derivatives Note: Values are illustrative and depend on the specific derivative and level of theory.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 to -5.5 |
| ELUMO | -1.8 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.4 to 4.7 |
| Ionization Potential (I) | 5.5 to 6.2 |
| Electron Affinity (A) | 1.0 to 1.8 |
| Chemical Hardness (η) | 2.2 to 2.4 |
Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.org These theoretical predictions are often in good agreement with experimental data and can be crucial for the unambiguous assignment of signals in complex spectra, especially in cases of tautomerism where proton exchange can complicate interpretation. beilstein-journals.orgmdpi.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can provide a detailed understanding of the vibrational modes of a molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. sapub.org The predicted infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure of a compound. researchgate.netnih.gov For example, the characteristic C=N stretching of the imidazole (B134444) ring and the N-H stretching vibrations are key features in the vibrational spectra of benzimidazoles. researchgate.net
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Moiety (cm⁻¹) Note: This table shows representative modes and typical agreement between scaled DFT calculations and experimental data.
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |
|---|---|---|---|
| ν(N-H) | 3425 | 3423 | N-H stretching |
| ν(C=N) | 1455 | 1450 | C=N stretching of imidazole ring |
| ν(C=C) | 1625 | 1620 | Aromatic C=C stretching |
| γ(C-H) | 745 | 740 | C-H out-of-plane bending |
Ab Initio and Semi-Empirical Methods for Quantum Chemical Descriptors
While DFT is widely used, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit more computationally expensive, approach to calculating molecular properties. academicjournals.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. These methods can also be used to calculate the quantum chemical descriptors discussed in section 5.1.2, providing alternative perspectives on the electronic structure and reactivity of benzimidazole derivatives. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide insights into the conformational flexibility, stability, and interactions of molecules in various environments, such as in solution. researchgate.nettandfonline.com For benzimidazole derivatives, MD simulations can be used to explore their interactions with biological targets like proteins or DNA, providing a dynamic picture of the binding process. semanticscholar.orgnih.govacs.org These simulations can reveal stable binding poses and key intermolecular interactions, which are crucial for drug design. Furthermore, MD simulations can assess the conformational stability of different isomers or substituted derivatives over time. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are favorable for nucleophilic attack. dergipark.org.tr For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative potential, highlighting their role as hydrogen bond acceptors. nih.govdergipark.org.tr
Theoretical Insights into Reactivity and Selectivity Profiles of this compound
The reactivity of this compound is expected to be dominated by the high ring strain and the weak N-O bond of the fused oxaziridine (B8769555) ring. wikipedia.org Computational studies on various oxaziridine derivatives have established them as potent electrophilic transfer agents for both oxygen and nitrogen atoms. wikipedia.orgnih.govacs.org The specific reactivity profile—whether it acts as an oxygen or nitrogen transfer agent—is heavily influenced by the nature of the substituent on the nitrogen atom and the nucleophile it reacts with. rsc.orgmdpi.com
In the case of this compound, the nitrogen atom of the oxaziridine is part of the benzimidazole system, which can be considered an N-aryl type substituent. Theoretical studies on N-aryl oxaziridines, though less common than their N-alkyl or N-sulfonyl counterparts, suggest a nuanced reactivity. rsc.org The fusion of the benzimidazole ring is anticipated to modulate the electronic properties of the oxaziridine. The aromatic and electron-rich nature of the benzimidazole system could influence the stability of transition states and intermediates during a reaction.
Frontier Molecular Orbital (FMO) Analysis:
A key aspect of understanding the reactivity of this compound from a theoretical standpoint is the analysis of its frontier molecular orbitals (FCMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov For electrophilic reactions, the LUMO is of particular interest as it indicates the site susceptible to nucleophilic attack. In oxaziridines, the LUMO is typically localized on the weak N-O bond, making it the center of reactivity. nih.gov
Computational modeling, likely using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov It is predicted that the LUMO of this compound would be centered on the oxaziridine ring, specifically on the σ* orbital of the N-O bond. The energy of this LUMO will be a critical determinant of the molecule's reactivity as an electrophile; a lower LUMO energy would suggest higher reactivity.
The HOMO, conversely, is expected to be distributed over the more electron-rich benzimidazole ring system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping:
Another powerful computational tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. mdpi.comscilit.com The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, it is anticipated that the MEP analysis would show a region of positive electrostatic potential (electron deficiency) around the oxygen atom of the oxaziridine ring, confirming its role as the primary site for nucleophilic attack. Conversely, the nitrogen atoms of the imidazole moiety and the benzene (B151609) ring would likely exhibit negative electrostatic potential, indicating their nucleophilic character.
Predicted Reactivity and Selectivity:
Based on computational studies of analogous systems, this compound is predicted to react with a variety of nucleophiles.
Oxygen Transfer: In reactions with soft nucleophiles such as sulfides, phosphines, or alkenes, it is likely to act as an oxygen transfer agent, yielding the corresponding oxidized products (sulfoxides, phosphine (B1218219) oxides, or epoxides) and 2-substituted benzimidazole as the byproduct. nih.gov
Nitrogen Transfer: With certain nucleophiles, particularly under specific catalytic conditions, electrophilic amination (nitrogen transfer) could be a competing pathway. mdpi.com The selectivity between oxygen and nitrogen transfer would be a subject of detailed computational investigation, likely involving the calculation of activation barriers for the competing reaction pathways.
The fusion to the benzimidazole ring could also introduce regioselectivity in reactions involving the benzimidazole nucleus itself, although the high reactivity of the oxaziridine ring would likely dominate.
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. researchgate.netmdpi.com Benzimidazole and its derivatives have been the focus of numerous studies for their NLO properties due to the electron-rich nature of the heterocyclic system, which can be readily functionalized to create donor-π-acceptor (D-π-A) structures. nih.govmdpi.com
The fusion of the oxaziridine ring to the benzimidazole system in this compound creates a novel electronic structure that could possess interesting NLO characteristics. Computational chemistry provides a powerful avenue for the a priori prediction and evaluation of these properties.
Computational Methodology for NLO Properties:
The investigation of NLO properties of molecules like this compound is typically carried out using quantum chemical calculations, most commonly DFT. nih.govmdpi.com Functionals such as CAM-B3LYP and ωB97XD are often employed as they are known to provide more accurate results for NLO properties compared to standard hybrid functionals. nih.gov
The key parameters calculated to quantify the NLO response of a molecule are:
Dipole Moment (μ): A measure of the asymmetry of the charge distribution.
Polarizability (α): The linear response of the electron cloud to an applied electric field.
First-order Hyperpolarizability (β): The second-order, or first nonlinear, response to an applied electric field. This is the primary determinant of second-harmonic generation (SHG), a key NLO phenomenon. nih.gov
Predicted NLO Properties of this compound:
The benzimidazole moiety provides a π-conjugated backbone. The fusion of the electronegative oxygen and nitrogen atoms in the strained oxaziridine ring introduces a significant local dipole and could act as an electron-accepting group, thereby enhancing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for a high β value. nih.gov
Computational studies on benzimidazole derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of substituents. researchgate.net While no specific data exists for this compound, we can create a hypothetical data table based on the typical range of values calculated for related benzimidazole derivatives in the literature. These values are for illustrative purposes to indicate the expected orders of magnitude.
Hypothetical Calculated NLO Properties of this compound and Related Compounds
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Benzimidazole | 3.5 - 4.5 | 90 - 110 | 50 - 150 |
| Substituted Benzimidazole (Generic Donor-Acceptor) | 5.0 - 10.0 | 120 - 200 | 500 - 5000 |
| This compound (Predicted) | 4.0 - 6.0 | 110 - 150 | 200 - 1000 |
Note: The values in this table are hypothetical and based on typical ranges found in computational studies of related compounds for illustrative purposes. nih.govnih.govresearchgate.netmdpi.com The actual values would require specific DFT calculations for this compound.
The predicted NLO response of this compound, while perhaps not as large as specifically designed D-π-A benzimidazoles, is expected to be significant due to the inherent asymmetry and the electronic influence of the fused oxaziridine ring. Further computational studies, including analysis of the electronic transitions using Time-Dependent DFT (TD-DFT), would be necessary to fully characterize its potential as an NLO material.
Chemical Reactivity and Transformations of Oxazireno 2,3 a Benzimidazole
Oxaziridine (B8769555) Ring Opening and Subsequent Rearrangement Pathways
The oxaziridine ring in Oxazireno[2,3-a]benzimidazole is susceptible to cleavage under various conditions, leading to reactive intermediates that can undergo subsequent rearrangements. The principal pathways for ring opening include thermal, photochemical, and catalyzed processes.
Thermal and Photochemical Rearrangements: Upon heating, oxaziridines can undergo homolytic cleavage of the N-O bond to generate a diradical intermediate. This intermediate can then rearrange to form a more stable nitrone structure. wikipedia.org Photochemical activation, typically using UV light, can also induce cleavage of the N-O bond, leading to similar rearrangement products. wikipedia.orgrsc.org For this compound, this would likely result in the formation of a seven-membered ring containing a nitrone functionality.
Acid and Base-Catalyzed Ring Opening: In the presence of acids, the nitrogen or oxygen atom of the oxaziridine ring can be protonated, facilitating nucleophilic attack and ring opening. Lewis acids can also catalyze this process. rsc.org Base-catalyzed ring opening is also possible, particularly with strong bases, which can deprotonate the carbon atom of the oxaziridine ring, leading to a carbanionic intermediate that can rearrange.
Metal-Catalyzed Reactions: Transition metals, such as copper(I), can induce single-electron transfer (SET) to the oxaziridine, leading to the formation of radical intermediates and subsequent rearrangements. rsc.orgacs.org These reactions can be highly selective and provide access to unique molecular scaffolds.
A summary of potential ring-opening pathways and their major products is presented in the table below.
| Condition | Proposed Intermediate | Major Rearrangement Product |
| Thermal (Δ) | Diradical | Fused Nitrone |
| Photochemical (hν) | Diradical | Fused Nitrone |
| Acid (H⁺) | Protonated Oxaziridine | Fused Lactam-like structures |
| Base (B⁻) | Carbanion | Rearranged heterocycles |
| Metal Catalyst (e.g., Cu(I)) | Radical anion | Various, depending on reaction conditions |
Functional Group Interconversions on the Benzimidazole (B57391) and Oxaziridine Moieties
Functional group interconversions can be performed on both the benzimidazole and, to a lesser extent, the oxaziridine moieties of this compound to modulate its properties.
On the Benzimidazole Moiety: The benzimidazole core offers several positions for functionalization. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce a variety of substituents. The reactivity and regioselectivity of these substitutions will be influenced by the electron-donating or -withdrawing nature of existing substituents. The nitrogen atom of the imidazole (B134444) ring can be alkylated or acylated to introduce further diversity. organic-chemistry.orgrsc.orgrsc.org
On the Oxaziridine Moiety: Direct functional group interconversion on the oxaziridine ring is challenging due to its inherent instability. Most reactions involving this moiety lead to ring opening. However, the nature of the substituents on the oxaziridine carbon and nitrogen atoms, if present in derivatives of the parent compound, would significantly influence the course of ring-opening and rearrangement reactions.
Derivatization Strategies for Structure-Reactivity Studies
To investigate the structure-reactivity relationships of this compound, systematic derivatization can be employed. These strategies would focus on introducing electronic and steric diversity to understand their impact on the stability and reactivity of the fused system.
Strategies for Derivatization:
Substitution on the Benzene Ring: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups on the benzene ring can modulate the electronic properties of the benzimidazole system and, consequently, the reactivity of the fused oxaziridine ring.
Substitution at the Imidazole Nitrogen: N-alkylation or N-arylation of the imidazole ring can be used to study the effect of steric hindrance and electronic contributions from the substituent on the reactivity profile.
Synthesis of Analogues with Substituted Oxaziridine Rings: Although challenging, the synthesis of analogues with substituents on the oxaziridine carbon would provide direct insight into the steric and electronic effects on the ring-opening pathways.
The following table outlines potential derivatization strategies and their expected influence on reactivity.
| Position of Derivatization | Type of Substituent | Expected Effect on Reactivity |
| Benzene Ring | Electron-donating | Increased electron density, potential stabilization of cationic intermediates. |
| Benzene Ring | Electron-withdrawing | Decreased electron density, potential destabilization of cationic intermediates. |
| Imidazole Nitrogen | Alkyl/Aryl groups | Steric hindrance, altered electronic properties. |
Investigation of Ring Expansion and Ring Contraction Reactions
The strained nature of the oxaziridine ring and the fused bicyclic structure of this compound suggest the possibility of ring expansion and contraction reactions, leading to novel heterocyclic systems.
Ring Expansion: The most probable ring expansion would involve the three-membered oxaziridine ring. As mentioned in section 6.1, rearrangement following ring opening can lead to the formation of a seven-membered ring. wikipedia.org Other potential ring expansion reactions of N-heterocycles can be promoted by various reagents and conditions, potentially leading to the formation of larger heterocyclic systems. elsevierpure.comnih.govrsc.org
Ring Contraction: Ring contraction of the benzimidazole portion of the molecule is less likely due to its aromatic stability. However, under forcing conditions or through specific synthetic routes involving larger fused systems, ring contraction to a benzimidazole core is a known synthetic strategy. researchgate.netscispace.com For this compound itself, ring contraction would likely involve significant disruption of the stable benzimidazole moiety and is therefore not a readily anticipated transformation.
Electrochemical Properties and Redox Behavior of Fused Systems
The electrochemical properties of this compound are expected to be influenced by both the benzimidazole and oxaziridine components. Benzimidazole derivatives are known to be redox-active. researchgate.net
Redox Behavior: The benzimidazole moiety can be both oxidized and reduced. The specific potentials for these processes would depend on the substitution pattern on the aromatic ring. The oxaziridine ring, with its weak N-O bond, is expected to be susceptible to reductive cleavage.
Cyclic voltammetry would be a key technique to investigate the redox behavior of this fused system. A hypothetical cyclic voltammogram might show an irreversible reduction peak corresponding to the cleavage of the oxaziridine N-O bond and potentially reversible or quasi-reversible oxidation and reduction waves associated with the benzimidazole core.
Below is a table of hypothetical redox potentials for this compound and a substituted derivative, based on data for related benzimidazole systems.
| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |
| This compound | +1.2 | -0.8 (irreversible) |
| 5-Nitro-oxazireno[2,3-a]benzimidazole | +1.5 | -0.6 (irreversible), -1.1 |
These hypothetical values suggest that the introduction of an electron-withdrawing nitro group would make the molecule more difficult to oxidize and easier to reduce. The irreversible reduction at a less negative potential is attributed to the facile cleavage of the oxaziridine ring.
Potential Applications of Oxazireno 2,3 a Benzimidazole in Chemical Research
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
The strained three-membered oxaziridine (B8769555) ring fused to the benzimidazole (B57391) core in Oxazireno[2,3-a]benzimidazole would likely render it a highly reactive and thus valuable intermediate in the synthesis of more complex organic molecules. The inherent ring strain of the oxaziridine could be exploited in ring-opening reactions, providing a pathway to introduce specific functional groups. Depending on the reaction conditions and the nature of the attacking nucleophile or electrophile, the N-O or N-C bond of the oxaziridine ring could be selectively cleaved. This would allow for the diastereoselective and enantioselective introduction of substituents, a critical aspect in the synthesis of chiral molecules, including pharmaceuticals and natural products.
Furthermore, the benzimidazole portion of the molecule provides a stable aromatic scaffold that can be further functionalized. The combination of the reactive oxaziridine ring and the versatile benzimidazole nucleus could enable the construction of novel heterocyclic systems with potential biological activity. For instance, ring-expansion reactions could lead to the formation of larger, functionalized benzimidazole-containing heterocycles that are otherwise difficult to access.
Exploration in Materials Science for Advanced Functional Materials
The unique electronic and structural features of this compound suggest its potential utility in the development of advanced functional materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
Benzimidazole derivatives are known to be effective electron-transporting materials in OLEDs due to their electron-deficient nature. The incorporation of the oxaziridine ring could modulate the electronic properties of the benzimidazole core, potentially leading to materials with improved charge transport characteristics and higher quantum efficiencies. The specific substitution on the benzimidazole ring could be tailored to fine-tune the HOMO/LUMO energy levels, enabling better energy level alignment with other materials in an OLED device, which is crucial for efficient charge injection and recombination.
Table 1: Potential Electronic Properties of this compound Derivatives for OLEDs
| Derivative | Predicted HOMO (eV) | Predicted LUMO (eV) | Potential Application |
| Unsubstituted | - | - | Electron Transport Layer |
| Phenyl-substituted | - | - | Emissive Layer (Blue Emitter) |
| Donor-Acceptor Type | - | - | Host Material for Phosphorescent Emitters |
Note: The values in this table are hypothetical and would require experimental or computational validation.
Non-Linear Optical (NLO) Materials Development
Molecules with significant charge asymmetry and extended π-conjugation often exhibit non-linear optical properties. The fusion of the electron-withdrawing oxaziridine ring to the π-conjugated benzimidazole system could induce a strong dipole moment and enhance the second-order NLO response. By attaching electron-donating and electron-accepting groups to the benzimidazole scaffold, it might be possible to create "push-pull" systems with large hyperpolarizabilities, making them candidates for applications in optical communications and data storage.
Catalytic Applications and Mechanistic Insights
The oxaziridine moiety is known for its ability to act as an oxygen transfer agent. Therefore, this compound could potentially be employed as an oxidant in various chemical transformations. The benzimidazole framework could be modified to include chiral auxiliaries, leading to the development of asymmetric oxidation catalysts for reactions such as the epoxidation of olefins or the oxidation of sulfides to sulfoxides.
Studying the catalytic cycle and the mechanism of oxygen transfer from this compound would provide fundamental insights into oxidation reactions. The rigid, fused-ring structure could offer a well-defined platform for investigating the stereoelectronic effects that govern the reactivity and selectivity of such processes.
Development of Novel Molecular Probes and Sensors
Benzimidazole-based fluorophores have been utilized in the development of chemical sensors. The fluorescence properties of these molecules are often sensitive to their local environment, such as pH, metal ion concentration, or the presence of specific biomolecules. The introduction of the oxaziridine ring could alter the photophysical properties of the benzimidazole chromophore. The strained ring might be designed to undergo a specific reaction upon interaction with an analyte, leading to a detectable change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response). This could pave the way for the development of highly selective and sensitive molecular probes for various analytical and diagnostic applications.
Contribution to Fundamental Understanding of Heterocyclic Chemistry
The synthesis and characterization of this compound would in itself be a significant contribution to the field of heterocyclic chemistry. The fusion of a three-membered, strained, heteroatom-containing ring to an aromatic heterocyclic system is not trivial. Investigating the stability, reactivity, and spectroscopic properties of this novel ring system would expand our understanding of the fundamental principles that govern the structure and behavior of such molecules. Elucidating the synthetic pathways to this compound and exploring its reaction chemistry would open up new avenues for the creation of other novel fused heterocyclic systems with unique properties and potential applications.
Conclusion and Future Research Directions for Oxazireno 2,3 a Benzimidazole
Summary of the Current Research Landscape for Oxazireno[2,3-a]benzimidazole (Hypothetical)
Currently, the dedicated research landscape for this compound appears to be in its infancy. Publicly available scientific literature does not detail specific synthetic routes, comprehensive characterization, or validated applications for this particular molecule. The existence of the compound is noted by its Chemical Abstracts Service (CAS) number, 7127-47-1 chemicalbook.com. However, the bulk of relevant research focuses on the broader family of benzimidazole (B57391) derivatives and other fused heterocyclic systems. Benzimidazoles are recognized as a vital pharmacophore in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, which allows them to interact with various biological macromolecules. scholarsresearchlibrary.commdpi.comnih.gov This has led to the development of numerous benzimidazole-containing drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. chemijournal.comtandfonline.comozguryayinlari.comnih.gov Research on fused benzimidazoles has revealed their potential as bioreductive antitumor agents, particularly iminoquinone and quinone derivatives. nih.gov It is within this context of the vast potential of benzimidazole-based compounds that the future of this compound can be envisioned.
Table 1: Hypothetical Research Foci for this compound
| Research Area | Potential Focus | Rationale |
| Synthesis | Development of novel, efficient synthetic pathways. | To enable access to the compound for further study. |
| Characterization | Comprehensive spectroscopic and crystallographic analysis. | To fully elucidate its three-dimensional structure and electronic properties. |
| Reactivity | Investigation of the oxaziridine (B8769555) ring-opening reactions. | To explore its potential as a reactive intermediate in organic synthesis. |
| Biological Activity | Screening for antimicrobial, antiviral, and anticancer properties. | Based on the known bioactivities of the parent benzimidazole scaffold. |
| Material Science | Exploration of its potential in organic electronics. | The fused aromatic system may impart interesting photophysical properties. |
Unexplored Avenues in Synthetic Strategies and Mechanistic Understanding
A significant gap in our knowledge of this compound lies in its synthesis. Future research should prioritize the development of efficient and scalable synthetic routes. Drawing inspiration from the synthesis of other ring-fused benzimidazoles, several strategies could be explored. nih.govmdpi.com These might include the oxidation of corresponding o-cycloaminoanilines or the reduction of nitrobenzene-o-cycloamines. nih.gov The direct oxidation of a suitable benzimidazole precursor could also be a viable, though potentially challenging, approach.
Once synthesized, a thorough investigation into the reaction mechanisms involved in its formation and subsequent reactivity is crucial. The strained three-membered oxaziridine ring is expected to be a key feature governing its chemical behavior. Mechanistic studies could focus on:
Thermal and Photochemical Stability: Understanding the conditions under which the oxaziridine ring remains intact or undergoes rearrangement.
Ring-Opening Reactions: Investigating the reactivity of the oxaziridine ring towards nucleophiles and electrophiles, which could lead to novel functionalized benzimidazole derivatives.
Rearrangement Pathways: Exploring the potential for skeletal rearrangements to form other heterocyclic systems.
Challenges and Opportunities in Advanced Characterization and Computational Modeling
The comprehensive characterization of this compound will be essential for understanding its structure-property relationships. Standard techniques such as NMR and mass spectrometry will be fundamental. jyoungpharm.orgmdpi.com However, due to the potential for instability, advanced characterization techniques may be necessary. For instance, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure.
Computational modeling presents a significant opportunity to predict and understand the properties of this molecule before extensive experimental work is undertaken. nih.govresearchgate.net Density Functional Theory (DFT) calculations could be employed to:
Predict its geometric and electronic structure.
Calculate its spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization.
Investigate the thermodynamics and kinetics of potential synthetic routes and reaction pathways.
Explore its potential interactions with biological targets through molecular docking studies. nih.gov
Table 2: Potential Computational Chemistry Approaches for this compound
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Prediction of bond lengths, bond angles, and molecular orbitals. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Understanding of its photophysical properties. |
| Molecular Dynamics (MD) Simulations | Simulation of its behavior in different solvent environments. | Insight into its stability and intermolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds. | Characterization of the bonding within the strained oxaziridine ring. |
Emerging Opportunities for Non-Biological Applications
While the biological potential of benzimidazoles is well-established, the unique structural features of this compound may open doors to non-biological applications. The fused heterocyclic system could possess interesting photophysical properties, making it a candidate for applications in materials science. Potential areas of exploration include:
Organic Light-Emitting Diodes (OLEDs): The rigid, fused-ring structure might lead to high fluorescence quantum yields and thermal stability.
Organic Photovoltaics (OPVs): Its electron-accepting or -donating properties could be tuned for use in solar cell devices.
Sensors: The reactive oxaziridine ring could be exploited for the development of chemosensors that undergo a detectable change upon reaction with specific analytes.
Interdisciplinary Research Perspectives on Fused Heterocyclic Compounds
The study of this compound is inherently interdisciplinary. A comprehensive understanding of this molecule will require collaboration between synthetic organic chemists, physical chemists, computational chemists, and materials scientists. The broader field of fused heterocyclic compounds continues to be a rich area of research with implications for medicine, materials science, and catalysis. tandfonline.commdpi.com The investigation of novel and underexplored systems like this compound will contribute to the fundamental understanding of structure, bonding, and reactivity in this important class of molecules. The insights gained could pave the way for the design of new functional molecules with tailored properties for a wide range of applications.
Q & A
Q. What are the primary synthetic routes for oxazireno[2,3-a]benzimidazole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization reactions of precursors like ortho-phenylenediamine derivatives. A common method is the Phillips reaction, where condensation of ortho-phenylenediamine with organic acids (e.g., formic acid) under acidic conditions forms the benzimidazole core . For oxazireno-fused systems, substituted benzaldehydes or nitro compounds may be used to introduce the oxaziridine ring. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst can yield fused heterocycles . Key variables affecting yield include:
- Catalyst choice : Glacial acetic acid vs. mineral acids (e.g., HCl) for protonation.
- Reaction time : Extended reflux (4+ hours) improves cyclization but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar solvents (ethanol, DMF) enhance solubility of intermediates.
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Characterization requires a combination of:
- NMR spectroscopy : H and C NMR to confirm ring fusion and substituent positions. For example, deshielded protons adjacent to the oxaziridine nitrogen appear as distinct singlets .
- IR spectroscopy : Stretching frequencies for N–O (950–1250 cm) and C=N (1600–1680 cm) bonds validate the oxazireno and benzimidazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulae, particularly for nitro or halogenated derivatives .
Q. How are computational methods applied to predict the reactivity of this compound?
Density functional theory (DFT) calculations are used to model:
- Electrophilic/nucleophilic sites : Fukui indices identify reactive positions for substitution.
- Ring strain : The oxaziridine ring’s strain energy (~20–30 kcal/mol) influences its propensity for ring-opening reactions .
- Thermodynamic stability : Gibbs free energy comparisons between tautomers or conformers guide synthetic feasibility .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Contradictions often arise from:
- Tautomerism : Benzimidazole NH protons may tautomerize, leading to variable H NMR shifts. Low-temperature NMR (−40°C) or deuterated DMSO can stabilize tautomers .
- Impurity interference : Side products (e.g., unreacted triazole precursors) may overlap signals. Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended for purification .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
Q. What experimental strategies optimize the regioselectivity of oxazireno ring functionalization?
Regioselectivity depends on:
- Electron-withdrawing groups (EWGs) : Nitro or halogen substituents on the benzimidazole direct electrophilic attacks to the oxaziridine ring’s nitrogen.
- Catalytic systems : Pd-catalyzed C–H activation or photoredox catalysis enables site-selective modifications .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-functionalization over O-attacks .
Q. How do structural modifications impact the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Antimicrobial activity : Chloro or methoxy substituents enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but reduce solubility .
- Cytotoxicity : Nitro groups increase DNA intercalation but may induce oxidative stress in mammalian cells (IC < 10 µM) .
- Metabolic stability : Fluorination at the oxaziridine ring reduces hepatic clearance in murine models .
Q. What are the challenges in scaling up this compound synthesis for in vivo studies?
Key challenges include:
- Exothermic reactions : Large-scale cyclization requires controlled cooling to prevent thermal runaway .
- Purification bottlenecks : Traditional column chromatography is impractical; switch to continuous-flow systems or crystallization-driven purification .
- Toxicity management : Oxaziridines are prone to forming reactive oxygen species (ROS); inert atmospheres (N) and chelating agents (EDTA) mitigate degradation .
Q. How can mechanistic studies clarify the ring-opening pathways of this compound?
Mechanistic probes include:
- Isotopic labeling : O-labeled oxaziridine tracks oxygen transfer during ring-opening (e.g., forming carbonyl or hydroxylamine products) .
- Kinetic isotope effects (KIEs) : Comparing for N–O bond cleavage distinguishes radical vs. ionic mechanisms .
- Trapping experiments : Adding thiols or amines intercepts transient intermediates (e.g., nitrenes) for characterization .
Methodological Guidance
Q. How should researchers design controlled experiments to assess catalytic efficiency in oxazireno synthesis?
- Control groups : Compare yields with/without catalysts (e.g., glacial acetic acid vs. no acid) .
- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .
- Statistical design : Use factorial experiments (e.g., 3 designs) to optimize temperature, solvent ratio, and catalyst loading .
Q. What strategies validate the reproducibility of this compound pharmacological data?
- Cross-lab validation : Collaborate with independent labs to replicate cytotoxicity assays (e.g., MTT or resazurin tests) .
- Batch-to-batch analysis : Ensure synthetic consistency via NMR purity (>95%) and HPLC retention time matching .
- In silico docking : Validate binding modes (e.g., DNA topoisomerase II) using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
